molecular formula C21H19N5O2 B2363925 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide CAS No. 899752-85-3

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide

Cat. No. B2363925
CAS RN: 899752-85-3
M. Wt: 373.416
InChI Key: IPAXRAQLVDBDIT-UHFFFAOYSA-N
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Description

“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references (including 2400 patents) to date .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various synthetic methods, starting from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Since then, structures 1 and 2 have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can be used as key intermediates for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .

Scientific Research Applications

Anticancer Properties

The pyrazolo[3,4-b]pyridine scaffold has garnered attention for its potential as an anticancer agent . Researchers have explored derivatives of this compound for their ability to inhibit specific kinases involved in cancer cell proliferation and survival . Further studies are needed to elucidate the precise mechanisms and optimize their efficacy.

Kinase Inhibition

The compound’s structural resemblance to purine bases (adenine and guanine) has led to investigations into its kinase inhibitory activity. Specifically, it has been explored as a JAK3 inhibitor . JAK3 inhibitors play a crucial role in modulating immune responses and have implications in autoimmune diseases and cancer therapy.

Anti-inflammatory Effects

Pyrazolo[3,4-b]pyridines have demonstrated anti-inflammatory properties. Researchers have studied their impact on pro-inflammatory cytokines and signaling pathways, making them potential candidates for managing inflammatory conditions .

Neuroprotection and Neurodegenerative Diseases

The compound’s heterocyclic structure suggests potential neuroprotective effects. Investigations have focused on its ability to modulate neuronal pathways and protect against neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease. However, more research is needed in this area .

Antiviral Activity

Some pyrazolo[3,4-b]pyridine derivatives exhibit antiviral properties. Researchers have explored their efficacy against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These compounds may interfere with viral replication or entry mechanisms .

Synthetic Methods and Drug Development

Understanding the synthetic routes to pyrazolo[3,4-b]pyridines is crucial for drug development. Researchers have employed diverse strategies, including cyclization reactions and functional group modifications, to access these compounds. Optimizing synthetic methods can enhance their availability for further biological evaluations .

Mechanism of Action

Target of Action

The primary target of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2 by fitting into its active site, forming essential hydrogen bonds with Leu83 . This interaction inhibits the enzymatic activity of CDK2, preventing it from phosphorylating key components necessary for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration in cell cycle progression . This results in the arrest of the cell cycle at the G0-G1 stage , preventing the cells from entering the S phase, where DNA replication occurs . This effectively halts the proliferation of cancer cells .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that this compound has suitable pharmacokinetic properties .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . It also induces apoptosis within HCT cells .

Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold might potentially constitute a novel class of anticancer agents, which require further studies . The synthesis and antioxidant activity of some novel structure hybrids incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety joined with the thiazole, tetrazole, thiophene, chromene, pyridine or pyrazole ring systems through different linkages have been suggested as a means of discovering a new lead structure that would have a significant antioxidant activity .

properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-17(15-9-5-3-6-10-15)20(27)24-25-14-22-19-18(21(25)28)13-23-26(19)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAXRAQLVDBDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide

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